Carbonodithioic acid, O,S-dimethyl ester

Description

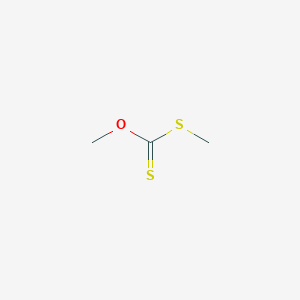

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

O-methyl methylsulfanylmethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS2/c1-4-3(5)6-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABVNFAVENLDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=S)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173373 | |

| Record name | Carbonodithioic acid, O,S-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19708-81-7 | |

| Record name | O,S-Dimethyl carbonodithioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19708-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,S-dimethyl carbonodithioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019708817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonodithioic acid, O,S-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,S-dimethyl carbonodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O,S-dimethyl carbonodithioate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU9AYK8TGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Carbonodithioic Acid, O,S-Dimethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonodithioic acid, O,S-dimethyl ester, also known as O-methyl S-methyl dithiocarbonate, is a member of the xanthate ester class of organic compounds. Xanthates are versatile intermediates in organic synthesis, finding applications in areas such as radical chemistry, the preparation of thiols, and as precursors for more complex molecules.[1][2][3] This technical guide provides an in-depth overview of the synthesis of this compound, focusing on prevalent and efficient methodologies. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows are presented to aid researchers in the practical application of these methods.

Synthetic Methodologies

The synthesis of O,S-dialkyl dithiocarbonates, including the target compound, traditionally involves a three-step process: formation of a metal alkoxide from an alcohol, reaction with carbon disulfide, and subsequent alkylation.[4] However, more streamlined and efficient one-pot procedures have been developed, notably employing phase-transfer catalysis.

Standard Xanthate Synthesis: The Carbon Disulfide–Methyl Iodide Procedure

The most conventional method for preparing xanthate esters involves a sequential three-step process.[5] First, an alkoxide is generated by treating an alcohol with a strong base, such as sodium hydride. This is followed by the nucleophilic addition of the alkoxide to carbon disulfide. The resulting dithiocarbonate salt is then alkylated with an alkyl halide, in this case, methyl iodide, to yield the final O,S-dialkyl dithiocarbonate.[5]

Reaction Scheme: ROH + NaH → RO⁻Na⁺ RO⁻Na⁺ + CS₂ → ROCS₂⁻Na⁺ ROCS₂⁻Na⁺ + CH₃I → ROC(S)SCH₃ + NaI

One-Pot Phase-Transfer Catalysis

A significant improvement over the traditional method is the one-pot synthesis utilizing phase-transfer catalysis. This approach is more efficient, requires milder conditions, and avoids the need for strong, anhydrous bases and solvents.[4] The reaction proceeds in a two-phase system (e.g., carbon disulfide and aqueous sodium hydroxide) with a phase-transfer catalyst, such as a quaternary ammonium salt, facilitating the reaction between the alcohol, carbon disulfide, and methyl iodide at room temperature.[4] This method is suitable for a range of alcohols, including primary, secondary, and benzyl alcohols, as well as phenols.[4]

Experimental Protocol: One-Pot Phase-Transfer Synthesis of O-Alkyl, S-Methyl Dithiocarbonates [4]

-

Reagents:

-

Alcohol (e.g., methanol for the target compound)

-

Carbon Disulfide (CS₂)

-

Methyl Iodide (CH₃I)

-

50% Aqueous Sodium Hydroxide (NaOH)

-

Phase-Transfer Catalyst (e.g., Tetrabutylammonium hydrogen sulfate, (n-Bu)₄NHSO₄, 10 mol%)

-

-

Procedure:

-

In a suitable reaction vessel, the alcohol is stirred in a two-phase system consisting of carbon disulfide (CS₂) and a 50% aqueous solution of sodium hydroxide.

-

The phase-transfer catalyst (10 mol%) is added to the mixture.

-

1.1 equivalents of methyl iodide are then added to the stirred mixture.

-

The reaction is allowed to proceed at room temperature for a period of 0.5 to 1.5 hours. The progress of the reaction can be monitored by analyzing the CS₂ layer using NMR spectroscopy.

-

Upon completion, the organic (CS₂) layer is separated.

-

The aqueous layer is extracted three times with 10 mL portions of CS₂.

-

The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and filtered.

-

The solvent is removed under reduced pressure to afford the crude O-alkyl, S-methyl dithiocarbonate, which is often pure enough for subsequent use.

-

Quantitative Data

The following table summarizes the yield and reaction times for the synthesis of various O-alkyl, S-methyl dithiocarbonates using the one-pot phase-transfer catalysis method.[4]

| Alcohol | Product | Reaction Time (hours) | Yield (%) |

| Methanol | O,S-Dimethyl dithiocarbonate | 0.5 | 95 |

| Ethanol | O-Ethyl, S-methyl dithiocarbonate | 0.5 | 96 |

| n-Propanol | O-n-Propyl, S-methyl dithiocarbonate | 0.5 | 94 |

| Isopropanol | O-Isopropyl, S-methyl dithiocarbonate | 1.0 | 92 |

| n-Butanol | O-n-Butyl, S-methyl dithiocarbonate | 0.5 | 95 |

| Benzyl alcohol | O-Benzyl, S-methyl dithiocarbonate | 1.5 | 90 |

| Phenol | O-Phenyl, S-methyl dithiocarbonate | 1.0 | 93 |

Data sourced from Lee, A. W. M., et al. (1989). One Pot Phase Transfer Synthesis of O-Alkyl, S-Methyl Dithiocarbonates (Xanthates). Synthetic Communications.[4]

Spectroscopic Data

The synthesized O-alkyl, S-methyl dithiocarbonates can be characterized by standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The S-methyl group typically exhibits a singlet around δ 2.5 ppm. The signals for the methylene and methine groups adjacent to the oxygen atom appear around δ 4.6 and δ 5.6 ppm, respectively.[4]

-

Infrared (IR) Spectroscopy: Characteristic vibrational absorptions for the C-O and C=S bonds are observed around 1240 cm⁻¹ and 1080 cm⁻¹, respectively.[4]

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways.

References

An In-depth Technical Guide on the Chemical Properties of Carbonodithioic Acid, O,S-Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonodithioic acid, O,S-dimethyl ester, also known as O,S-dimethyl dithiocarbonate, is a versatile chemical reagent with the molecular formula C₃H₆OS₂.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and application, and its reactivity profile. The information is intended to support researchers and professionals in the fields of chemistry and drug development in safely handling and effectively utilizing this compound.

Chemical and Physical Properties

O,S-dimethyl dithiocarbonate is a derivative of dithiocarbonic acid. It is an isomer of S,S'-dimethyl dithiocarbonate. The physical and chemical properties of this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₆OS₂ | [1] |

| Molecular Weight | 122.21 g/mol | [1] |

| CAS Number | 19708-81-7 | [1] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | Not specified | |

| Density | Not specified |

Spectroscopic Data

| Property | Data | Reference |

| ¹H NMR (CDCl₃) | δ 2.55 (s, 3H), 4.14 (s, 3H) | [1] |

| GC-MS | Used for reaction monitoring | [2] |

Experimental Protocols

Synthesis of this compound[1]

Materials:

-

Potassium hydroxide (KOH), granulated (9.3 g, 0.166 mol)

-

Dry diethyl ether (Et₂O)

-

Dry benzene

-

Methanol (MeOH) (5.3 g, 6.7 ml, 0.166 mol)

-

Carbon disulfide (CS₂) (12.6 g, 10.0 ml, 0.166 mol)

-

Dimethyl sulfate (Me₂SO₄) (20.9 g, 15.7 ml, 0.166 mol)

-

0.1 N Hydrochloric acid (HCl)

-

Saturated sodium chloride (NaCl) solution

-

Half-saturated sodium chloride (NaCl) solution

Procedure:

-

A suspension of granulated KOH in a 1:1 mixture of dry Et₂O and benzene (70 ml) is prepared.

-

Methanol is added to the suspension.

-

The reaction mixture is cooled to 6°C.

-

A solution of CS₂ in benzene (7.5 ml) is added dropwise to the cooled mixture.

-

The reaction is stirred at 6°C for 5 hours.

-

Dimethyl sulfate is then added, and the mixture is stirred at room temperature for 20 hours.

-

The organic layer is decanted and washed sequentially with 0.1 N HCl, saturated NaCl solution, and half-saturated NaCl solution.

-

The solvent is removed, and the residue is purified by vacuum distillation.

Yield: The reported yield is 57% for O,S-dimethyl dithiocarbonate, contaminated with about 15% of the S,S-dimethyl dithiocarbonate isomer.

Synthesis of Alkyl-Ureas using O,S-dimethyl dithiocarbonate[2]

This protocol describes a three-step process for the synthesis of alkyl-ureas where O,S-dimethyl dithiocarbonate serves as a key starting material.

Step A: Synthesis of O-methyl thiocarbamate

-

O,S-dimethyl dithiocarbonate (e.g., 20.00 g, 0.164 mol) is placed in a 100 ml flask.

-

A 40% aqueous solution of a primary amine (e.g., methylamine, 13.95 g, 0.180 mol) is added dropwise over 10-15 minutes while stirring.

-

The temperature is maintained at approximately 20°C using a refrigerating bath.

-

The reaction progress is monitored by GC and ¹H NMR analysis. The reaction is typically complete within 2 hours.

Step B: Isomerization to S-methyl thiocarbamate

-

The O-methyl thiocarbamate obtained from Step A is mixed with toluene and dimethyl sulfate (each equal to 5% of the thiocarbamate weight).

-

The mixture is heated to 50°C with stirring.

-

The reaction is monitored by GC and ¹H NMR and is typically complete after 2.5 hours.

-

After cooling, the mixture is neutralized with 30% aqueous ammonia.

Step C: Reaction to form Alkyl-Urea

-

The S-methyl thiocarbamate is reacted with aqueous ammonia (for mono-alkyl-ureas) or a primary/secondary amine (for di/tri-alkyl-ureas).

-

For mono-alkyl-ureas, the reaction with 30% aqueous ammonia is carried out at 60-70°C for 3-6 hours.

Reactivity and Applications

This compound is a notable reagent in organic synthesis, primarily for its role as a phosgene substitute in the carbonylation of amines to produce ureas and thiocarbamates.[2] The reaction pathway involves the initial formation of an O-methyl thiocarbamate, followed by isomerization to a more stable S-methyl thiocarbamate, which then reacts with another amine to yield the final urea product. This process is advantageous as it avoids the use of highly toxic phosgene and proceeds with high yields.

Visualizations

Reaction Pathway for Alkyl-Urea Synthesis

The following diagram illustrates the multi-step synthesis of alkyl-ureas starting from O,S-dimethyl dithiocarbonate.

Caption: Synthesis of Alkyl-Ureas from O,S-Dimethyl Dithiocarbonate.

Safety Information

While specific safety data for O,S-dimethyl dithiocarbonate is not detailed in the search results, its isomer, S,S'-dimethyl dithiocarbonate, is classified as a skin, eye, and respiratory irritant. It is combustible and may react violently with strong oxidizing agents. Given the structural similarity, it is prudent to handle O,S-dimethyl dithiocarbonate with similar precautions. Always consult the material safety data sheet (MSDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.

References

Technical Guide: O,S-Dimethyl Dithiocarbonate (CAS 19708-81-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,S-Dimethyl dithiocarbonate, identified by the CAS number 19708-81-7, is an organosulfur compound belonging to the dithiocarbonate class of molecules.[1][2] Structurally, it is the O,S-dimethyl ester of dithiocarbonic acid. While this specific molecule is primarily utilized as a reagent and intermediate in organic synthesis, the broader class of dithiocarbamates has garnered significant interest in the field of drug development due to their diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the known properties of O,S-dimethyl dithiocarbonate, its synthesis, and explores the potential biological applications of the dithiocarbamate scaffold for researchers in the life sciences.

Chemical and Physical Properties

O,S-Dimethyl dithiocarbonate is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is a flammable substance and should be handled with appropriate safety precautions.[1] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 19708-81-7 | [1][3] |

| Molecular Formula | C₃H₆OS₂ | [1][3] |

| Molecular Weight | 122.21 g/mol | [3] |

| IUPAC Name | O-methyl methylsulfanylmethanethioate | [3] |

| Synonyms | Carbonodithioic acid O,S-dimethyl ester, Dithiocarbonic acid O,S-dimethyl ester, O,S-Dimethyl carbonodithioate | [1] |

| Boiling Point | 158.3°C at 760 mmHg | [1] |

| Flash Point | 49.5°C | [1] |

| Density | 1.182 g/cm³ | [1] |

| Refractive Index | 1.55 | [1] |

| Vapor Pressure | 3.43 mmHg at 25°C | [1] |

Synthesis of O,S-Dimethyl Dithiocarbonate

The synthesis of O,S-dimethyl dithiocarbonate can be achieved through a two-step process involving the formation of a xanthate salt followed by methylation. A common laboratory-scale synthesis is detailed below.

Experimental Protocol:

Materials:

-

Methanol (CH₃OH)

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Diethyl ether (C₂H₅)₂O

-

Benzene (C₆H₆)

-

0.1 N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (NaCl)

Procedure:

-

A suspension of granulated potassium hydroxide (9.3 g, 0.166 mol) in a 1:1 mixture of dry diethyl ether and benzene (70 ml) is prepared.

-

Methanol (5.3 g, 6.7 ml, 0.166 mol) is added to the suspension.

-

The reaction mixture is cooled to 6°C.

-

A solution of carbon disulfide (12.6 g, 10.0 ml, 0.166 mol) in benzene (7.5 ml) is added dropwise to the cooled mixture.

-

The reaction is stirred at 6°C for 5 hours.

-

Dimethyl sulfate (20.9 g, 15.7 ml, 0.166 mol) is then added to the mixture.

-

The reaction is allowed to warm to room temperature and stirred for an additional 20 hours.

-

The organic layer is decanted and washed sequentially with 0.1 N HCl, saturated NaCl, and half-saturated NaCl solution.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by vacuum distillation to yield O,S-dimethyl dithiocarbonate.[4]

Biological Activity and Potential in Drug Development

While there is a lack of specific biological data for O,S-dimethyl dithiocarbonate in the scientific literature, the broader class of dithiocarbamates exhibits a wide range of biological activities, making this chemical scaffold of significant interest to drug development professionals. The biological effects of dithiocarbamates are often attributed to their ability to chelate metal ions and interact with sulfhydryl groups in proteins.

| Biological Activity | Target/Mechanism | Representative Compounds | Reference |

| Anticancer | Inhibition of proteasome activity, induction of apoptosis, modulation of proteins involved in oxidative stress and transcription. | Disulfiram, Pyrrolidine dithiocarbamate | [5] |

| Antimicrobial | Inhibition of essential enzymes, disruption of cellular processes. | Various metal complexes of dithiocarbamates | [4] |

| Antifungal | Broad-spectrum activity against various plant pathogens. | Maneb, Zineb, Thiram | [6] |

| Antiviral | Inhibition of viral replication. Pyrrolidine dithiocarbamate has shown activity against dengue virus and enterovirus 71. | Pyrrolidine dithiocarbamate | [7] |

| Antiglaucoma | Inhibition of carbonic anhydrase. | Certain water-soluble dithiocarbamates | [3] |

The diverse biological activities of dithiocarbamates suggest that O,S-dimethyl dithiocarbonate could serve as a valuable precursor or building block for the synthesis of novel therapeutic agents. Its two sulfur atoms provide reactive sites for further chemical modification, allowing for the generation of libraries of related compounds for screening and lead optimization.

Potential Signaling Pathway Interactions of Dithiocarbamates

The mechanism of action of many biologically active dithiocarbamates involves their interaction with metal-containing enzymes or proteins with critical cysteine residues. For instance, their anticancer effects are partly mediated by the inhibition of the proteasome, a key cellular machinery for protein degradation that is crucial for the survival of cancer cells.

Applications in Organic Synthesis

O,S-Dimethyl dithiocarbonate is a versatile reagent in organic synthesis. It can be used as a precursor for the preparation of other sulfur-containing compounds, such as thiocarbamates and alkyl-ureas.[8] Its reactivity allows for the introduction of the thiocarbonyl moiety into various molecular scaffolds.

Conclusion

O,S-Dimethyl dithiocarbonate (CAS 19708-81-7) is a well-characterized chemical compound with established synthetic routes and physical properties. While direct biological data for this specific molecule is not currently available, the extensive and diverse biological activities of the broader dithiocarbamate class highlight the potential of this chemical scaffold in drug discovery and development. Researchers can leverage O,S-dimethyl dithiocarbonate as a starting material for the synthesis of novel compounds with potential therapeutic applications in oncology, infectious diseases, and other areas. Further investigation into the biological effects of O,S-dimethyl dithiocarbonate and its derivatives is warranted to explore its full potential in medicinal chemistry.

References

- 1. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical and medicinal versatility of dithiocarbamates: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsr.net [ijsr.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. EP1334965A1 - Process to prepare alkyl-ureas from O,S-dimethyl dithiocarbonate - Google Patents [patents.google.com]

In-Depth Structural Analysis of O,S-Dimethyl Dithiocarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of O,S-dimethyl dithiocarbonate, a sulfur-containing organic compound with applications as a chemical intermediate. Due to the limited availability of direct experimental data for O,S-dimethyl dithiocarbonate, this document synthesizes known information and supplements it with comparative data from its more extensively studied isomer, S,S'-dimethyl dithiocarbonate, and computational predictions. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, offering insights into the molecule's synthesis, spectroscopic characteristics, and structural parameters.

Introduction

O,S-dimethyl dithiocarbonate belongs to the family of dithiocarbonates, which are esters of dithiocarbonic acid. These compounds are characterized by the presence of a carbonyl group double-bonded to one oxygen and single-bonded to two sulfur atoms, or isomers thereof. While its isomer, S,S'-dimethyl dithiocarbonate, has been more widely studied, O,S-dimethyl dithiocarbonate is a reagent in the synthesis of various organic molecules, including alkyl-ureas[1]. A thorough understanding of its structural and electronic properties is crucial for its effective application in synthetic chemistry and for the design of novel molecules in drug discovery.

Physicochemical Properties

A summary of the known physicochemical properties of O,S-dimethyl dithiocarbonate and its isomer, S,S'-dimethyl dithiocarbonate, is presented in Table 1.

| Property | O,S-Dimethyl Dithiocarbonate | S,S'-Dimethyl Dithiocarbonate |

| Molecular Formula | C₃H₆OS₂ | C₃H₆OS₂ |

| Molecular Weight | 122.21 g/mol | 122.21 g/mol [2][3][4] |

| CAS Number | Not available | 868-84-8[2][3][4] |

| Appearance | - | Colorless liquid[5] |

| Density | - | 1.1705 g/cm³ at 25 °C[2][5] |

| Boiling Point | - | 169 °C[3][5] |

| Refractive Index | - | 1.5485 at 20 °C[2][5] |

Synthesis and Experimental Protocols

Synthesis of O,S-Dimethyl Dithiocarbonate

A documented synthesis of O,S-dimethyl dithiocarbonate involves a multi-step process. The following protocol is adapted from patent literature describing its use as a reactant[1].

Experimental Protocol:

-

Reaction with a Primary Amine: O,S-dimethyl dithiocarbonate is reacted with a primary amine (R¹NH₂) at a molar ratio of approximately 1:1.1 to 1:1.2. The reaction is typically carried out at a temperature between 20°C and 30°C for 2 to 3 hours. This step yields an O-methyl thiocarbamate[1].

-

Monitoring: The progress of the reaction can be monitored using gas chromatography (GC) and ¹H NMR analysis[1].

The synthesis of the related S,S'-dimethyl dithiocarbonate is achieved by reacting methanol and carbon disulfide with potassium hydroxide, followed by the addition of dimethyl sulfate[6].

Experimental Workflow

The general workflow for the synthesis and subsequent reaction of O,S-dimethyl dithiocarbonate is depicted below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP1334965A1 - Process to prepare alkyl-ureas from O,S-dimethyl dithiocarbonate - Google Patents [patents.google.com]

- 3. Ab-Initio Computational Studies of the Structural Conformations of Dimethylbis (Methyldithio Carbonato) Stannum (IV) | Journal of Asian Scientific Research [archive.aessweb.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. N-Cyanoimido-S,S-dimethyl-dithiocarbonate | 10191-60-3 [chemicalbook.com]

Technical Guide: Physical Properties of O,S-Dimethyl Xanthate

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,S-Dimethyl xanthate, also known as O-methyl S-methyl carbonodithioate, is an organosulfur compound belonging to the xanthate family. Xanthates are widely utilized in various industrial processes, including as flotation agents in the mining industry and as intermediates in organic synthesis. A thorough understanding of the physical properties of specific xanthate esters like O,S-dimethyl xanthate is crucial for its application, handling, and the development of new synthetic methodologies. This technical guide provides a summary of the available physical and chemical data for O,S-dimethyl xanthate, outlines general experimental protocols for its characterization, and illustrates relevant chemical pathways.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of O,S-Dimethyl Xanthate and its Isomer

| Property | O,S-Dimethyl Xanthate (Target Compound) | S,S'-Dimethyl Dithiocarbonate (Isomer for Comparison) |

| Synonyms | O-Methyl S-methyl carbonodithioate, Dimethyl xanthate[1][2] | Bis(methylthio)methanone, Carbonodithioic acid S,S-dimethyl ester[3][4] |

| CAS Number | 19708-81-7[1][2] | 868-84-8[3][4] |

| Molecular Formula | C₃H₆OS₂[1][2] | C₃H₆OS₂[3][4] |

| Molecular Weight | 122.21 g/mol [1][2] | 122.21 g/mol [5] |

| Physical State | Not explicitly reported; likely a liquid at room temperature. | Colorless liquid[3] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 169 °C[3] |

| Density | Data not available | 1.1705 g/cm³ to 1.19 g/cm³[3][6] |

| Solubility | General solubility in organic solvents is expected for xanthate esters.[7] | Soluble in organic solvents like ethanol and acetone; insoluble in water.[8] |

| XLogP3-AA (Computed) | 1.7[1] | 1.6[4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of O,S-dimethyl xanthate are not specified in the available literature. However, the following are general methodologies that can be applied for the characterization of this and similar organic compounds.

Synthesis and Purification of O,S-Dimethyl Xanthate

Objective: To synthesize O,S-dimethyl xanthate from a corresponding alkali metal xanthate and an alkylating agent.

Materials:

-

Potassium methylxanthate (C₂H₃KOS₂)[9]

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous solvent (e.g., diethyl ether, acetone)

-

Stirring apparatus

-

Reaction flask

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a clean, dry reaction flask, dissolve potassium methylxanthate in a suitable anhydrous solvent.

-

With continuous stirring, add a stoichiometric amount of the methylating agent (e.g., methyl iodide) dropwise to the solution. The reaction is an alkylation of the xanthate anion.[7]

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the precipitated inorganic salt (e.g., potassium iodide) is removed by filtration.

-

The filtrate is transferred to a separatory funnel and washed with water to remove any remaining water-soluble impurities.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude O,S-dimethyl xanthate can be further purified by vacuum distillation.

Determination of Solubility

Objective: To qualitatively or quantitatively determine the solubility of O,S-dimethyl xanthate in various solvents.

Materials:

-

O,S-Dimethyl xanthate

-

A range of solvents (e.g., water, ethanol, acetone, hexane)

-

Test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spectrophotometer (for quantitative analysis)

Procedure:

-

Qualitative Assessment: To a series of test tubes, add a small, measured amount of O,S-dimethyl xanthate.

-

Add a small volume of a solvent to each test tube and agitate vigorously.

-

Observe if the compound dissolves completely. Continue adding the solvent in small increments until the solid is fully dissolved or it is apparent that it is insoluble.

-

Quantitative Assessment (Shake-Flask Method): Prepare a saturated solution of O,S-dimethyl xanthate in a chosen solvent by adding an excess of the compound to a known volume of the solvent in a sealed flask.

-

Agitate the mixture at a constant temperature until equilibrium is reached.

-

Carefully separate the undissolved solid from the solution by filtration or centrifugation.

-

Determine the concentration of the dissolved O,S-dimethyl xanthate in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy, after creating a calibration curve.

Spectroscopic Characterization

1. Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of O,S-dimethyl xanthate to identify its functional groups.

Procedure (for a liquid sample): [10][11]

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a drop of the neat liquid O,S-dimethyl xanthate onto the surface of one salt plate.

-

Carefully place the second salt plate on top to create a thin liquid film.

-

Mount the plates in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[12]

-

The resulting spectrum should show characteristic absorption bands for C=S, C-O, and C-S bonds.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of O,S-dimethyl xanthate.

-

Dissolve a small amount of the purified O,S-dimethyl xanthate in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum. The expected signals would correspond to the two different methyl groups (-OCH₃ and -SCH₃).

-

Acquire the ¹³C NMR spectrum. This will show distinct signals for the carbon atoms in the methyl groups and the thiocarbonyl carbon (C=S).

3. UV-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption spectrum of O,S-dimethyl xanthate.

Procedure:

-

Prepare a dilute solution of O,S-dimethyl xanthate in a UV-transparent solvent (e.g., ethanol, hexane).

-

Use a quartz cuvette to hold the sample.

-

Record the absorption spectrum over the appropriate wavelength range (typically 200-400 nm for thiocarbonyl compounds).

-

The spectrum is expected to show characteristic absorptions for the n→π* and π→π* transitions of the thiocarbonyl group.

Chemical Pathways

While specific signaling pathways involving O,S-dimethyl xanthate in a biological context are not well-documented, its chemical reactivity, particularly its decomposition, is relevant. Xanthates are known to be unstable in both acidic and basic aqueous solutions.[15]

General Synthesis of O,S-Dimethyl Xanthate

The synthesis involves the reaction of a methyl xanthate salt with a methylating agent.

Caption: General synthesis of O,S-dimethyl xanthate via alkylation of a xanthate salt.

Decomposition of Xanthate Esters

Xanthate esters can undergo decomposition under different conditions. The Chugaev elimination is a classic example of thermal decomposition for xanthates with a β-hydrogen, which is not applicable to dimethyl xanthate. However, hydrolysis can occur under acidic or basic conditions.

Acid-Catalyzed Hydrolysis:

In acidic conditions, the xanthate ester can be protonated, leading to hydrolysis to form an alcohol, carbon disulfide, and a thiol.[16][17]

Caption: Generalized pathway for acid-catalyzed hydrolysis of a xanthate ester.

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a strong base, xanthate esters can undergo saponification, which involves nucleophilic attack by a hydroxide ion. This leads to the formation of an alcohol, a thiol, and carbonate species.[18][19]

Caption: Generalized pathway for base-catalyzed hydrolysis of a xanthate ester.

References

- 1. Carbonodithioic acid, O,S-dimethyl ester | C3H6OS2 | CID 140571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. S,S'-Dimethyl dithiocarbonate - Wikipedia [en.wikipedia.org]

- 4. S,S-dimethyl carbonodithioate | C3H6OS2 | CID 313474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. S,S -Dimethyl dithiocarbonate 97 868-84-8 [sigmaaldrich.com]

- 7. Xanthate - Wikipedia [en.wikipedia.org]

- 8. Page loading... [guidechem.com]

- 9. Potassium methylxanthate | C2H3KOS2 | CID 11309586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. ursinus.edu [ursinus.edu]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. The effect of experimental conditions on the formation of dixanthogen by triiodide oxidation in the determination of ethyl xanthate by HPLC–ICP-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Spectroscopic Analysis of Carbonodithioic Acid, O,S-Dimethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonodithioic acid, O,S-dimethyl ester, also known as O,S-dimethyl dithiocarbonate, is a sulfur-containing organic compound with the chemical formula C₃H₆OS₂.[1] Its structure, featuring a thiocarbonyl group flanked by a methoxy and a methylthio group, gives rise to a unique spectroscopic profile that is critical for its identification and characterization in various chemical and pharmaceutical contexts. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including detailed experimental protocols and data interpretation.

Molecular and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₃H₆OS₂ | [1] |

| Molecular Weight | 122.21 g/mol | [2][3] |

| CAS Number | 19708-81-7 | [1] |

| Synonyms | O,S-Dimethyl dithiocarbonate, Methyl O-methylxanthate, Dimethyl xanthate | [1][3] |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the two non-equivalent methyl groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.14 | Singlet | 3H | O-CH₃ |

| 2.55 | Singlet | 3H | S-CH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows three signals corresponding to the thiocarbonyl carbon and the two methyl carbons. The chemical shift of the thiocarbonyl carbon is significantly downfield due to the deshielding effect of the double-bonded sulfur atom.

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~215 | C=S | Experimental value for SCSO dithiocarbonates.[4] |

| ~55-60 | O-CH₃ | Estimated based on typical values for methoxy groups. |

| ~15-20 | S-CH₃ | Estimated based on typical values for methylthio groups. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a distinct fragmentation pattern that is useful for its identification.

| m/z | Relative Intensity | Proposed Fragment Ion |

| 122 | High | [M]⁺ (Molecular Ion) |

| 75 | High | [CH₃OCS]⁺ |

| 47 | Moderate | [CH₃S]⁺ |

| 31 | High | [OCH₃]⁺ |

Proposed Fragmentation Pathway

The fragmentation of the molecular ion ([M]⁺) can be rationalized through several key cleavage events.

Caption: Proposed EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The following table presents predicted absorption ranges based on spectroscopic correlation tables and data from analogous compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Medium | C-H stretch (methyl) |

| 1250 - 1050 | Strong | C=S stretch (thiocarbonyl) |

| 1100 - 1000 | Strong | C-O stretch (ester) |

| 700 - 600 | Medium | C-S stretch |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Sample Preparation

Due to its liquid nature, this compound can be analyzed directly or in solution.

-

Neat Sample: For IR and direct-injection MS, the pure liquid can be used without further preparation.

-

Solution Sample: For NMR, a solution is prepared by dissolving 5-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

Infrared (IR) Spectroscopy Protocol

Attenuated Total Reflectance (ATR) - FTIR

-

Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small drop of the neat liquid sample onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Data Processing: Perform a baseline correction and label the significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-20 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrument Tuning: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Set the spectral width to cover the range of 0-12 ppm.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-220 ppm. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the FID to obtain the spectrum. Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). Integrate the peaks in the ¹H spectrum.

Mass Spectrometry (MS) Protocol

Electron Ionization (EI) - GC-MS

-

Sample Introduction: If using a Gas Chromatograph (GC) for sample introduction, inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) into the GC. The GC column will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic identification of the target compound.

References

Synthesis of O,S-Dialkyl Dithiocarbonates from Carbon Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,S-dialkyl dithiocarbonates, commonly known as xanthate esters, are a class of organosulfur compounds with significant applications in organic synthesis and materials science. Their utility spans from intermediates in the Barton-McCombie deoxygenation of alcohols to key reagents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The synthesis of these compounds from the readily available starting materials of an alcohol, carbon disulfide, and an alkyl halide is a fundamental transformation in organic chemistry. This technical guide provides an in-depth overview of the primary synthetic routes, detailed experimental protocols, and a summary of reaction parameters for the preparation of O,S-dialkyl dithiocarbonates.

The core of this synthesis involves the reaction of an alcohol with carbon disulfide in the presence of a base to form a xanthate salt. This intermediate is then alkylated with an alkyl halide to yield the desired O,S-dialkyl dithiocarbonate.[1] Variations of this method have been developed to improve yields, shorten reaction times, and accommodate a wider range of substrates. These include the use of phase-transfer catalysis and the Mitsunobu reaction.

Reaction Mechanism and Workflow

The synthesis of O,S-dialkyl dithiocarbonates proceeds via a two-step mechanism. The first step is the formation of a xanthate anion through the nucleophilic addition of an alkoxide to carbon disulfide. The alkoxide is generated in situ by the deprotonation of the alcohol with a base. The resulting xanthate salt is then alkylated in the second step by an alkyl halide through a nucleophilic substitution reaction (SN2) to furnish the final O,S-dialkyl dithiocarbonate.

Data Presentation: A Comparative Summary of Synthetic Protocols

The following table summarizes quantitative data from various reported methods for the synthesis of O,S-dialkyl dithiocarbonates, providing a comparative overview of reaction conditions and yields.

| Alcohol (R-OH) | Alkyl Halide (R'-X) | Base / Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Primary & Secondary Alcohols | Methyl Iodide | NaOH | Carbon Disulfide / Water | Room Temp. | 0.5 - 1.5 | High | [2] |

| Benzyl Alcohol | Methyl Iodide | NaOH / (n-Bu)₄NHSO₄ | Carbon Disulfide / Water | Room Temp. | 1 | 95 | [2] |

| Phenol | Methyl Iodide | NaOH / (n-Bu)₄NHSO₄ | Carbon Disulfide / Water | Room Temp. | 1 | 92 | [2] |

| Various Alcohols | - | PPh₃ / DIAD | THF | 0 to RT | 6 - 8 | Good to Excellent | [3] |

| Arylmethyl/alkyl/cycloalkyl alcohols | Methyl Iodide | NaOH | THF | Not specified | Not specified | 84-94 | [4] |

Experimental Protocols

Standard Synthesis of O,S-Dialkyl Dithiocarbonates

This protocol outlines the classical approach for the synthesis of xanthate esters.

Materials:

-

Alcohol (1.0 eq)

-

Sodium hydride (NaH) or other suitable base (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Carbon disulfide (CS₂) (1.2 eq)

-

Alkyl halide (1.1 eq)

-

Imidazole (catalytic amount, optional)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol in anhydrous THF dropwise at 0 °C.

-

If desired, add a catalytic amount of imidazole to promote alkoxide formation.[5]

-

Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add carbon disulfide dropwise. The reaction mixture will typically turn yellow, indicating the formation of the xanthate salt.

-

After stirring for 1-2 hours at room temperature, add the alkyl halide to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure O,S-dialkyl dithiocarbonate.

Phase-Transfer Catalyzed Synthesis

This method offers a milder and often more efficient alternative to the standard procedure, avoiding the need for strong, anhydrous bases.[2]

Materials:

-

Alcohol (1.0 eq)

-

Carbon disulfide (used as both reactant and solvent)

-

50% aqueous Sodium Hydroxide (NaOH)

-

Methyl iodide (1.1 eq)

-

Phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate, (n-Bu)₄NHSO₄) (10 mol%)

Procedure:

-

In a round-bottom flask, combine the alcohol, methyl iodide, and the phase-transfer catalyst in carbon disulfide.

-

To this stirred mixture, add 50% aqueous sodium hydroxide.

-

Stir the resulting two-phase system vigorously at room temperature. The reaction can be monitored by NMR by observing the downfield shift of the methine or methylene protons adjacent to the oxygen atom of the alcohol.[2]

-

Reaction times are typically short, ranging from 30 minutes to 1.5 hours.[2]

-

After the reaction is complete, separate the organic (CS₂) layer.

-

Extract the aqueous layer with additional carbon disulfide.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the O,S-dialkyl dithiocarbonate, which is often pure enough for subsequent use.[2]

Mitsunobu-Based Synthesis

The Mitsunobu reaction provides a powerful method for the synthesis of O,S-dialkyl dithiocarbonates, particularly when mild conditions are required.[3]

Materials:

-

Alcohol (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

-

Carbon disulfide (can be used as a reactant and co-solvent)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the alcohol and triphenylphosphine in anhydrous THF under an inert atmosphere.

-

Add carbon disulfide to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIAD or DEAD dropwise to the cooled, stirred solution.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting alcohol.

-

The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.

-

Dilute the reaction mixture with a suitable solvent like ethyl acetate or dichloromethane and filter to remove the triphenylphosphine oxide.

-

Wash the filtrate successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired O,S-dialkyl dithiocarbonate.

Conclusion

The synthesis of O,S-dialkyl dithiocarbonates from carbon disulfide is a versatile and well-established transformation in organic chemistry. The choice of synthetic method—be it the standard protocol, phase-transfer catalysis, or the Mitsunobu reaction—depends on the specific substrate, desired scale, and the need for mild reaction conditions. The detailed protocols and comparative data presented in this guide are intended to assist researchers and professionals in the efficient and successful synthesis of this important class of compounds for their applications in drug development and other scientific endeavors.

References

The Synthesis of Alkyl-Ureas from Dithiocarbonates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ureas is a cornerstone of modern organic and medicinal chemistry, with the urea moiety being a critical pharmacophore in numerous therapeutic agents. Historically, the production of these compounds has relied on hazardous reagents such as phosgene and isocyanates.[1][2][3] This guide details a safer and more sustainable approach to the preparation of alkyl-ureas utilizing O,S-dimethyl dithiocarbonate and its close analogue, S,S-dimethyl dithiocarbonate (DMDTC), as effective carbonylating agents.[1][2][3][4][5] These reagents serve as viable and safer alternatives to traditional, more hazardous methods.[1][2][3][4][5]

Introduction to Dithiocarbonates as Phosgene Substitutes

O,S-dimethyl dithiocarbonate and S,S-dimethyl dithiocarbonate have emerged as valuable reagents in the synthesis of ureas due to their lower toxicity and safer handling characteristics compared to phosgene.[2][3][4] These compounds offer an efficient pathway to a variety of substituted ureas, including N-alkylureas, N,N'-dialkylureas (both symmetrical and unsymmetrical), and N,N,N'-trialkylureas.[1][5] A significant advantage of this methodology is the ability to perform these reactions under mild conditions, often in aqueous media, which aligns with the principles of green chemistry.[1][5]

Reaction Pathways

The synthesis of alkyl-ureas from dithiocarbonates can proceed through different pathways depending on the starting material and desired product. The two primary routes involve either an S-methyl N-alkyl-thiocarbamate intermediate when starting from S,S-dimethyl dithiocarbonate, or an initial O-methyl thiocarbamate intermediate that subsequently isomerizes when O,S-dimethyl dithiocarbonate is the precursor.

Synthesis of Symmetrical and Unsymmetrical Ureas from S,S-Dimethyl Dithiocarbonate

A general and efficient method for the preparation of various alkyl-ureas utilizes S,S-dimethyl dithiocarbonate (DMDTC) as a phosgene substitute.[1][5] This approach is particularly noteworthy for its use of water as the reaction solvent, high yields, and the high purity of the final products.[1][5]

-

Symmetrical N,N'-Dialkylureas: These are synthesized in a direct, one-step process by reacting a primary aliphatic amine with DMDTC at an elevated temperature (typically 60°C) with a 2:1 molar ratio of amine to DMDTC.[1]

-

Unsymmetrical Ureas (Mono-, Di-, and Trisubstituted): The synthesis of unsymmetrical ureas is a two-step process. In the first step, a primary amine is reacted with DMDTC at room temperature to selectively form an S-methyl N-alkyl-thiocarbamate intermediate.[1] This intermediate is then reacted with ammonia or a different primary or secondary amine in the second step at a higher temperature (50-70°C) to yield the desired unsymmetrical urea.[1][5]

Synthesis from O,S-Dimethyl Dithiocarbonate via Isomerization

An alternative patented method begins with O,S-dimethyl dithiocarbonate and proceeds through a three-step sequence to generate alkyl-ureas.[6][7]

-

Formation of O-Methyl Thiocarbamate: O,S-dimethyl dithiocarbonate is reacted with a primary amine to produce an O-methyl thiocarbamate.[6][7]

-

Isomerization: The O-methyl thiocarbamate intermediate undergoes isomerization to form the more reactive S-methyl thiocarbamate.[6][7]

-

Reaction with an Amine: The resulting S-methyl thiocarbamate is then reacted with ammonia, a primary amine, or a secondary amine to yield the final mono-, di-, or trisubstituted urea.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps in the synthesis of alkyl-ureas from dithiocarbonates.

General Procedure for Symmetrical N,N'-Dialkylureas from DMDTC

This procedure is adapted from the work of Artuso et al.[5]

-

A primary aliphatic amine (2.0 equivalents) is added to a stirred suspension of S,S-dimethyl dithiocarbonate (1.0 equivalent) in water.

-

The reaction mixture is heated to 60°C, preferably under a nitrogen atmosphere.

-

The reaction is monitored for completion (typically a few hours).

-

Upon completion, the reaction mixture is cooled, and the solid urea product is isolated by filtration.

-

The product is washed with water and dried to afford the pure symmetrical N,N'-dialkylurea.

General Two-Step Procedure for Unsymmetrical Ureas from DMDTC

This protocol is based on the method described by Artuso et al.[5]

Step 1: Synthesis of S-Methyl N-Alkyl-thiocarbamate Intermediate

-

A primary aliphatic amine (1.0-1.2 equivalents) is added to a stirred suspension of S,S-dimethyl dithiocarbonate (1.0 equivalent) in water at room temperature (20-25°C).

-

The reaction is stirred until the consumption of the dithiocarbonate is complete.

-

The S-methyl N-alkyl-thiocarbamate intermediate can be isolated or used directly in the next step.

Step 2: Synthesis of the Unsymmetrical Urea

-

To the aqueous solution of the S-methyl N-alkyl-thiocarbamate, ammonia, a primary amine, or a secondary amine (1.0-1.2 equivalents) is added.

-

The mixture is heated to a temperature between 50°C and 70°C.

-

The reaction is maintained at this temperature until completion.

-

The reaction mixture is then cooled, and the urea product is isolated, typically by filtration if it is a solid, or by extraction if it is an oil.

-

The isolated product is purified as necessary.

Three-Step Procedure for Alkyl-Ureas from O,S-Dimethyl Dithiocarbonate

This procedure is based on the patented process.[6]

Step A: Formation of O-Methyl Thiocarbamate

-

O,S-dimethyl dithiocarbonate is reacted with a primary amine (molar ratio of amine to dithiocarbonate between 1.1 and 1.2) at a temperature of 20-30°C for 2-3 hours.[6]

-

The resulting O-methyl thiocarbamate is typically of high purity and can be used in the next step without further purification.[6]

Step B: Isomerization to S-Methyl Thiocarbamate

-

The O-methyl thiocarbamate is dissolved in an organic solvent, such as toluene.[6]

-

A catalytic amount of dimethyl sulfate is added as an initiator.[6]

-

The mixture is heated to 40-60°C for 0.5-4 hours to effect the isomerization.[6]

Step C: Formation of the Alkyl-Urea

-

The S-methyl thiocarbamate is reacted with aqueous ammonia, a primary amine, or a secondary amine.[6]

-

The reaction temperature is maintained between 30°C and 70°C for 3-8 hours, depending on the amine used.[6]

-

The final alkyl-urea product is obtained in high purity.[6]

Data Summary

The following tables summarize the quantitative data for the synthesis of various alkyl-ureas using dithiocarbonate reagents.

Table 1: Synthesis of Symmetrical N,N'-Dialkylureas from S,S-Dimethyl Dithiocarbonate [1]

| Amine (R-NH₂) | Molar Ratio (Amine:DMDTC) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| n-Propylamine | 2:1 | 60 | 3 | 95 | >99.5 |

| Isopropylamine | 2:1 | 60 | 4 | 96 | >99.5 |

| n-Butylamine | 2:1 | 60 | 3 | 97 | >99.5 |

| Isobutylamine | 2:1 | 60 | 3.5 | 98 | >99.5 |

| Cyclohexylamine | 2:1 | 60 | 5 | 94 | >99.2 |

Table 2: Synthesis of Unsymmetrical Ureas from S-Methyl N-Alkyl-thiocarbamate Intermediates [1]

| S-Methyl N-Alkyl-thiocarbamate | Second Amine | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Purity (%) |

| S-Methyl N-(n-propyl)thiocarbamate | Ammonia | 60-70 | 5 | N-(n-Propyl)urea | 93 | >99.2 |

| S-Methyl N-(n-butyl)thiocarbamate | Diethylamine | 50 | 6 | N-(n-Butyl)-N',N'-diethylurea | 92 | >99.2 |

| S-Methyl N-cyclohexylthiocarbamate | n-Propylamine | 70 | 7 | N-Cyclohexyl-N'-(n-propyl)urea | 95 | >99.2 |

| S-Methyl N-(n-butyl)thiocarbamate | Pyrrolidine | 50 | 5 | 1-(n-Butyl)-3-pyrrolidinylurea | 94 | >99.5 |

Table 3: Synthesis of Alkyl-Ureas via the O,S-Dimethyl Dithiocarbonate Route [6]

| Step | Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) |

| A | O,S-Dimethyl dithiocarbonate + Primary Amine (R¹NH₂) | 20-30 | 2-3 | 99-99.9 |

| B | O-Methyl Thiocarbamate | 40-60 | 0.5-4 | 94-98 |

| C | S-Methyl Thiocarbamate + Aqueous Ammonia | 60-70 | 3-6 | 93-96 |

| C | S-Methyl Thiocarbamate + Primary Amine (R²NH₂) | 30-60 | 4-8 | 93-96 |

Conclusion

The use of O,S-dimethyl dithiocarbonate and S,S-dimethyl dithiocarbonate provides a safe, efficient, and environmentally conscious methodology for the synthesis of a wide range of alkyl-ureas. These methods avoid the use of highly toxic reagents like phosgene and often proceed in high yield and purity. The ability to perform these reactions in water and the potential for recovery of valuable byproducts like methanethiol further enhance the industrial applicability of these protocols.[1][5] For researchers and professionals in drug development, these dithiocarbonate-based syntheses represent a robust and scalable alternative for the production of ureas.

References

- 1. researchgate.net [researchgate.net]

- 2. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of Mono-, Di-, and Trisubstituted Ureas by Carbonylation of Aliphatic Amines with S,S-Dimethyl Dithiocarbonate [organic-chemistry.org]

- 6. EP1334965A1 - Process to prepare alkyl-ureas from O,S-dimethyl dithiocarbonate - Google Patents [patents.google.com]

- 7. Process for preparing alkylureas from O,S-dimethyl dithiocarbonate [iris.unito.it]

O-Methyl S-Methyl Dithiocarbonate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of O-methyl S-methyl dithiocarbonate, a versatile chemical intermediate. The document details its chemical properties, synthesis protocols, and known applications, with a focus on data relevant to research and development.

Core Chemical Properties

O-methyl S-methyl dithiocarbonate, also known by its systematic name O,S-dimethyl carbonodithioate, is an organosulfur compound. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₆OS₂ | [1] |

| Molecular Weight | 122.21 g/mol | [1] |

| CAS Number | 19708-81-7 | [1] |

| IUPAC Name | O-methyl methylsulfanylmethanethioate | [1] |

Synthesis Protocols

The synthesis of O-alkyl S-methyl dithiocarbonates can be achieved through various methods. A notable and efficient method is a one-pot phase transfer synthesis.

One-Pot Phase Transfer Synthesis

This procedure allows for the formation of O-alkyl, S-methyl dithiocarbonates from an alcohol, carbon disulfide, methyl iodide, and aqueous sodium hydroxide under phase transfer catalysis conditions. The reaction typically proceeds at room temperature and is completed within 0.5 to 1.5 hours.[2]

Experimental Workflow:

Caption: One-Pot Phase Transfer Synthesis Workflow.

Chemical Reactivity and Applications

O-methyl S-methyl dithiocarbonate serves as a valuable intermediate in organic synthesis. Its reactivity is centered around its utility as a methylthiocarbonylating agent.

Synthesis of S-Methyl Arylcarbamothioates

O,S-Dimethyl carbonodithioate is a safe and effective reagent for the methylthiocarbonylation of primary arylamines to produce S-methyl arylcarbamothioates. This reaction can be performed under solvent-free conditions at 45°C.[3]

Preparation of Alkyl-Ureas

A multi-step process utilizing O,S-dimethyl dithiocarbonate as a starting material can be employed to synthesize alkyl-ureas. This process involves the initial reaction with a primary amine, followed by isomerization and subsequent reaction to yield the final urea product.[4]

Logical Relationship for Alkyl-Urea Synthesis:

Caption: Synthesis Pathway to Alkyl-Ureas.

Biological Activity

Currently, there is a lack of publicly available research detailing the specific biological activities, mechanisms of action, or signaling pathways associated with O-methyl S-methyl dithiocarbonate in the context of drug development. While related dithiocarbonates have been noted for their biological activities, specific data for the O-methyl S-methyl derivative is not prevalent in the reviewed literature.[2]

Conclusion

O-methyl S-methyl dithiocarbonate is a well-characterized chemical compound with established synthetic routes and applications as an intermediate in organic chemistry. Its utility in the synthesis of carbamothioates and ureas is documented. However, for professionals in drug development, it is crucial to note the current absence of in-depth studies on its biological effects. Future research may uncover potential pharmacological relevance, but as of now, its primary role remains in synthetic chemistry.

References

Methodological & Application

The Radical Versatility of O,S-Dimethyl Dithiocarbonate: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, O,S-dimethyl dithiocarbonate and its analogs have emerged as versatile reagents in the realm of radical chemistry. Their applications span from classic deoxygenation reactions to sophisticated polymer synthesis and the formation of complex carbocyclic and heterocyclic scaffolds. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of O,S-dimethyl dithiocarbonate and related xanthates in key radical transformations.

Introduction

O,S-dialkyl dithiocarbonates, commonly known as xanthates, are powerful precursors for the generation of carbon-centered radicals under mild conditions. The thiocarbonylthio group can be homolytically cleaved through various initiation methods, including thermal decomposition of radical initiators, photochemical activation, or photoredox catalysis. The resulting radicals can then participate in a wide array of synthetic transformations, making these compounds valuable tools in modern organic synthesis. This document will focus on the applications of O,S-dimethyl dithiocarbonate and its close analogs in several key radical reactions.

Key Applications in Radical Reactions

The utility of O,S-dimethyl dithiocarbonate and related xanthates in radical chemistry is highlighted by their application in several important transformations:

-

Barton-McCombie Deoxygenation: A classic method for the reductive removal of hydroxyl groups from alcohols.

-

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: A controlled radical polymerization technique for the synthesis of polymers with well-defined architectures.

-

Radical Cyclization Reactions: A powerful strategy for the construction of cyclic and heterocyclic systems.

-

Intermolecular Radical Additions: A method for the formation of carbon-carbon bonds between different molecules.

I. Synthesis of O-Alkyl, S-Methyl Dithiocarbonates

A reliable and straightforward synthesis of O-alkyl, S-methyl dithiocarbonates is crucial for their application in radical reactions. A one-pot phase transfer catalysis procedure offers a mild and efficient alternative to traditional methods that require strong bases and harsh conditions.[1]

Experimental Protocol: One-Pot Synthesis of O-Ethyl, S-Methyl Dithiocarbonate

This protocol describes the synthesis of O-ethyl, S-methyl dithiocarbonate as a representative example.[1]

Materials:

-

Ethanol

-

Carbon disulfide (CS₂)

-

Methyl iodide (CH₃I)

-

50% aqueous sodium hydroxide (NaOH)

-

Tetrabutylammonium hydrogen sulfate ((n-Bu)₄NHSO₄)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine ethanol (1 equivalent), methyl iodide (1.1 equivalents), and tetrabutylammonium hydrogen sulfate (0.1 equivalents).

-

Add carbon disulfide to the flask, followed by the 50% aqueous sodium hydroxide solution.

-

Stir the two-phase mixture vigorously at room temperature for 0.5 to 1.5 hours. The reaction progress can be monitored by ¹H NMR of the carbon disulfide layer.

-

Upon completion, separate the organic (CS₂) layer.

-

Extract the aqueous layer three times with small portions of carbon disulfide.

-

Combine all organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude O-ethyl, S-methyl dithiocarbonate.

-

Further purification can be achieved by column chromatography on silica gel.

Characterization of O-Ethyl, S-Methyl Dithiocarbonate:

-

¹H NMR: δ 4.66 (q, J=8 Hz, 2H), 2.55 (s, 3H), 1.42 (t, J=8 Hz, 3H)[1]

-

IR (neat): 3000-2900, 1230, 1065 cm⁻¹[1]

II. Barton-McCombie Deoxygenation

The Barton-McCombie reaction is a powerful method for the deoxygenation of alcohols, proceeding through a radical chain mechanism. The alcohol is first converted to a thiocarbonyl derivative, such as an O-alkyl S-methyl dithiocarbonate (xanthate), which then reacts with a radical initiator and a hydrogen atom source to yield the deoxygenated product.[2][3][4]

Mechanistic Pathway

The reaction is initiated by the generation of a radical, typically from the thermal decomposition of azobisisobutyronitrile (AIBN). This radical abstracts a hydrogen atom from a tin hydride (e.g., tributyltin hydride) or a silane to generate a stannyl or silyl radical. This radical then attacks the thiocarbonyl group of the xanthate, leading to fragmentation and the formation of a carbon-centered radical. This alkyl radical subsequently abstracts a hydrogen atom from the hydrogen atom source to give the final deoxygenated product and regenerate the stannyl or silyl radical, thus propagating the chain.[3][4]

Experimental Protocol: Deoxygenation of a Secondary Alcohol

This protocol is a general procedure for the deoxygenation of a secondary alcohol via its O-alkyl S-methyl dithiocarbonate derivative.

Step 1: Synthesis of the O-Alkyl S-Methyl Dithiocarbonate

-

To a solution of the secondary alcohol (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add sodium hydride (1.5 equiv, 60% dispersion in mineral oil).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add carbon disulfide (5.0 equiv) at 0 °C and stir for an additional 1 hour at room temperature.

-

Add methyl iodide (5.0 equiv) and continue stirring at room temperature for 24 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired O-alkyl S-methyl dithiocarbonate.[4]

Step 2: Deoxygenation Reaction

-

In a round-bottom flask, dissolve the O-alkyl S-methyl dithiocarbonate (1.0 equiv) in dry toluene (0.01 M).

-

Add AIBN (0.2 equiv) and tributyltin hydride (2.0 equiv) at room temperature.

-

Heat the reaction mixture to 90 °C and stir for 4 hours, or until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the deoxygenated product.[4]

Quantitative Data

The Barton-McCombie deoxygenation using O-alkyl S-methyl dithiocarbonates is a high-yielding reaction for a variety of secondary alcohols.

| Substrate (Alcohol) | Product | Yield (%) | Reference |

| Cyclohexanol | Cyclohexane | >90 | [5] |

| Cholesterol | Cholestane | 85 | [5] |

| 2-Adamantanol | Adamantane | 95 | [5] |

Table 1: Representative yields for the Barton-McCombie deoxygenation of secondary alcohols via their S-methyl dithiocarbonate derivatives.

III. Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile method for producing polymers with controlled molecular weight and narrow molecular weight distributions. Xanthates, including O,S-dimethyl dithiocarbonate, can act as chain transfer agents (CTAs) in these polymerizations, particularly for "less activated" monomers like vinyl acetate.[6][7]

Mechanistic Principles

The RAFT process involves a degenerative chain transfer mechanism where a propagating radical reacts with the thiocarbonylthio group of the RAFT agent. This addition is followed by fragmentation, which can either regenerate the initial propagating radical or release a new radical derived from the RAFT agent, which then initiates a new polymer chain. This rapid equilibrium between active (propagating radicals) and dormant (polymeric RAFT agent) species allows for controlled polymer growth.

Experimental Protocol: RAFT Polymerization of Vinyl Acetate

This protocol provides a general procedure for the RAFT polymerization of vinyl acetate using a xanthate as the chain transfer agent.

Materials:

-

Vinyl acetate (monomer)

-

Xanthate RAFT agent (e.g., O-ethyl S-(1-methoxycarbonyl)ethyl dithiocarbonate)

-

AIBN (initiator)

-

Benzene (solvent)

-

Methanol (for precipitation)

Procedure:

-

Prepare a stock solution of vinyl acetate and AIBN in benzene.

-

In a reaction vessel (e.g., an ampule or Schlenk tube), add the desired amount of the xanthate RAFT agent.

-

Add an aliquot of the monomer/initiator stock solution to the reaction vessel.

-

Degas the reaction mixture by three freeze-pump-thaw cycles and seal the vessel under vacuum.

-

Place the sealed vessel in a preheated oil bath at 60 °C and allow the polymerization to proceed for the desired time.

-

After the reaction, cool the vessel and open it to the air.

-

Precipitate the polymer by adding the reaction mixture to a large excess of cold methanol.

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

Quantitative Data

The effectiveness of RAFT polymerization is often assessed by the evolution of molecular weight with monomer conversion and the polydispersity index (PDI) of the resulting polymer.

| Monomer | RAFT Agent | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI |

| Vinyl Acetate | Xanthate X1 | 150:1:0.2 | 4 | 35 | 5,200 | 1.18 |

| Vinyl Acetate | Xanthate X1 | 150:1:0.2 | 8 | 65 | 9,800 | 1.25 |

| Vinyl Acetate | Xanthate X1 | 150:1:0.2 | 16 | 85 | 13,500 | 1.32 |

Table 2: Representative data for the RAFT polymerization of vinyl acetate using a xanthate chain transfer agent (X1). Mₙ = number-average molecular weight, PDI = polydispersity index.[6]

IV. Radical Cyclization and Intermolecular Addition Reactions

Xanthates are excellent precursors for generating radicals that can undergo intramolecular cyclization or intermolecular addition reactions, providing access to a wide range of cyclic and acyclic compounds. These reactions often proceed under mild, tin-free conditions.[8][9]

Mechanistic Overview

The reaction is typically initiated by the thermal decomposition of an initiator like dilauroyl peroxide (DLP), which generates radicals. These radicals can then react with the xanthate to generate a carbon-centered radical. In an intramolecular process, this radical can add to a suitably positioned double or triple bond within the same molecule to form a cyclic radical, which is then trapped. In an intermolecular reaction, the initially formed radical adds to an external alkene or alkyne.

Experimental Protocol: Radical Cyclization to form a Lactam

This protocol describes a radical cyclization of a xanthate prepared via a Ugi four-component reaction to form an exomethylene lactam.[8]

Materials:

-

Xanthate precursor

-

Dilauroyl peroxide (DLP)

-

Isopropanol

Procedure:

-

Dissolve the xanthate precursor in isopropanol in a reaction vessel.

-

Add a stoichiometric amount of dilauroyl peroxide (DLP).

-

Heat the reaction mixture under reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired lactam.

Quantitative Data

Radical cyclization and intermolecular addition reactions using xanthates can provide good to excellent yields of the desired products.

| Substrate | Reaction Type | Product | Yield (%) | Reference |

| N-allyl-N-(2-oxo-2-phenylethyl)acetamide derivative | Intramolecular Cyclization | Pyrrolidinone derivative | 75 | [8] |

| Xanthate + Alkene | Intermolecular Addition | Adduct | 35-93 | [10] |

| Alkynoate + Xanthate | Addition/Cyclization | Coumarin derivative | 50-85 | [9] |

Table 3: Representative yields for radical cyclization and intermolecular addition reactions involving xanthates.

Conclusion